![molecular formula C21H17N3O2 B2824563 N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide CAS No. 313275-15-9](/img/structure/B2824563.png)

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

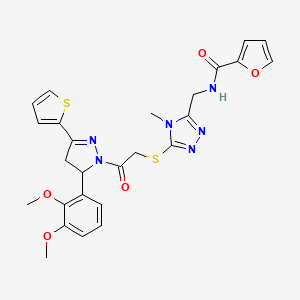

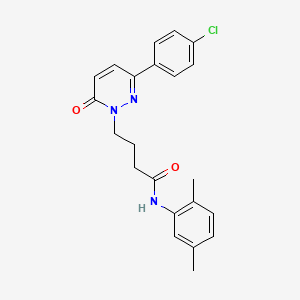

Benzimidazole derivatives are a significant class of compounds with a wide range of biological activities . They have been found to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The benzimidazole moiety is an integral part of the structure of vitamin B12 and is a key molecule in replication, transcription, protein coding, and cell integrity .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Molecular Structure Analysis

Benzimidazole derivatives have a planar molecular structure . The benzimidazole core is stabilized by π-π interactions and hydrogen bonds .Chemical Reactions Analysis

Benzimidazole derivatives can interact with DNA by covalent and non-covalent interactions . Covalent interactions lead to chemical alterations of DNA that are irreversible and cause cell death .Wissenschaftliche Forschungsanwendungen

Thermal Fragmentation and Rearrangement

Thermolysis of certain N-phenylbenzamide oximes leads to the formation of benzimidazoles, among other products, hinting at a pathway for synthesizing benzimidazole derivatives through thermal methods. This process involves free radical mechanisms, indicating potential applications in chemical synthesis and material science (Gaber, Muathen, & Taib, 2011).

Synthesis of Novel Aromatic Polyimides

The synthesis of new diamines and their polymerization with various dianhydrides to produce aromatic polyimides suggests applications in developing new materials with potential uses in electronics, aerospace, and other high-performance applications. These polymers exhibit solubility in organic solvents and stability across a wide range of temperatures (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Antioxidative and Antiproliferative Activity

Research into methoxy amidino substituted benzamides and benzimidazoles reveals compounds with significant antioxidative and antiproliferative activities. These compounds are evaluated for their potential in treating cancer and other diseases by inhibiting cell proliferation and scavenging free radicals (Cindrić et al., 2017).

Corrosion Inhibition

Benzimidazole derivatives have been studied for their effectiveness in inhibiting the corrosion of iron in hydrochloric acid solutions. This suggests applications in industrial and engineering contexts, where these compounds could be used to protect metals from corrosive environments (Khaled, 2003).

Tyrosinase Inhibitors

Benzimidazole-1,2,3-triazole hybrids have been synthesized and evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. This research holds implications for cosmetic, medical, and food industries, particularly in the development of products aimed at controlling pigmentation (Mahdavi et al., 2018).

Antimicrobial and Antioxidant Activities

A new benzamide isolated from endophytic Streptomyces exhibits antimicrobial and antioxidant activities, highlighting the potential for discovering new natural products with therapeutic applications (Yang et al., 2015).

Wirkmechanismus

Target of Action

It’s known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are used in the development of new drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives have been found to inhibit the proliferation of certain cell lines . This suggests that they may interact with cellular targets to disrupt normal cell function and growth.

Biochemical Pathways

Imidazole derivatives have been found to have a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could potentially impact its bioavailability.

Result of Action

Imidazole derivatives have been found to inhibit the proliferation of certain cell lines , suggesting that they may have antitumor effects.

Action Environment

The synthesis of similar compounds has been found to be influenced by the presence or absence of certain substances .

Eigenschaften

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2/c1-26-15-8-6-7-14(13-15)21(25)24-17-10-3-2-9-16(17)20-22-18-11-4-5-12-19(18)23-20/h2-13H,1H3,(H,22,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUNPPDJWQDWNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-benzodioxol-5-ylmethyl)-1-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![(4-Chlorophenyl)-[3-fluoro-4-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2824483.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2824484.png)

![3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid](/img/structure/B2824488.png)

![5-Bromo-2-chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2824489.png)

![Benzyl 2-(aminomethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B2824491.png)

![2-[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2824493.png)

![2-[1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2824495.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-tosylpropanamide hydrochloride](/img/structure/B2824496.png)

![Cyclopentyl(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2824500.png)

![7-(dimethylamino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2824501.png)